N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Enzymology Peptide Chemistry Protease Substrates

Researchers synthesizing chymotrypsin-targeted peptide aldehydes or site-specific protein probes require precise electronic and photophysical properties. Substituting this Boc-4-nitro-L-phenylalanine with analogs alters coupling efficiency and assay readouts. - **Protease inhibition**: Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO achieved Ki = 1.12 × 10⁻⁸ M. - **Spectroscopic probe**: Distinct λmax 406 nm; validated by 1.60 Å crystal structure without native fold disruption. - **SAR benchmark**: Kd = 36.2 µM; 1.7-fold improvement over 4-cyano analog. Available for immediate R&D supply chain integration.

Molecular Formula C14H18N2O6
Molecular Weight 310.30 g/mol
CAS No. 103451-56-5
Cat. No. B026077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
CAS103451-56-5
Molecular FormulaC14H18N2O6
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
InChIKeyXBQADBXCNQPHHY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine (CAS 103451-56-5): Procurement and Technical Profile


N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, systematically designated as (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid [1], is a synthetic Boc-protected phenylalanine derivative extensively utilized as a building block in peptide synthesis and medicinal chemistry . This compound features a para-nitro substituent on the aromatic ring, which serves as a key functional handle for post-synthetic modifications, such as reduction to an amine, and confers unique electronic properties for biochemical and spectroscopic investigations . It is a cornerstone reagent for the preparation of enzyme inhibitors [2] and modified proteins incorporating non-canonical amino acids [3].

1 Boc group orthogonal to Fmoc SPPS workflows
2 4-NO2 handle for post-synthetic amine modification
3 Non-canonical amino acid probe for protein studies

Procurement Risk: Why Unverified N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Substitutes Undermine Experimental Reproducibility


Substituting N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine with seemingly analogous compounds like Boc-4-cyano-L-phenylalanine or the free 4-nitro-L-phenylalanine can severely compromise research outcomes. The Boc protecting group is mandatory for maintaining compatibility with standard solid-phase peptide synthesis (SPPS) protocols, and the precise electron-withdrawing nature of the para-nitro group dictates both its chemical reactivity [1] and its unique biophysical properties as a spectroscopic probe [2]. For instance, replacing the nitro group with a cyano group shifts the UV-Vis absorbance maxima by over 40 nm, fundamentally altering the molecule's photophysical behavior [2]. Furthermore, while the nitro group can be reduced to an amine for further derivatization, this transformation is not a generic property and requires specific, validated synthetic routes [3]. Relying on untested alternatives without quantitative comparative data introduces significant variability in coupling efficiency, product yield, and final biological activity, as evidenced by wide discrepancies in enzyme specificity constants among closely related phenylalanine analogs [1].

Target
Boc protection ensures SPPS orthogonality and controlled coupling
Substitute Risk
Free 4-nitro-Phe may lead to side reactions and yield loss
Target
para-Nitro electronic profile governs reactivity and probe character
Substitute Risk
Cyano analog substantially shifts UV-Vis absorbance and photophysics
Target
Nitro reduction pathway to amine is established and documented
Substitute Risk
Reduction conditions are not generic; analog-specific validation required

Quantitative Differentiation of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine: A Comparator-Based Evidence Guide


Superior Enzyme Substrate Activity Compared to Other Para-Substituted Phenylalanines

In a direct kinetic comparison of synthetic peptide substrates for bovine α-chymotrypsin, the substrate incorporating 4-nitro-L-phenylalanine (as its unprotected residue) demonstrated the highest specificity constant among eight para-substituted phenylalanine analogs [1]. The kinetic parameters are as follows:

Enzyme Kinetics
Head-to-head
6.0 × 10⁵ M⁻¹s⁻¹
kcat/KM for unprotected 4-nitro-Phe containing peptide
Reported highest specificity constant among tested para-substituted analogs
In vitro bovine α-chymotrypsin assay context
Enzymology Peptide Chemistry Protease Substrates

Strong Binding Affinity in Peptide-Protein Interactions: A Quantitative Comparison

The binding affinity of a 4-nitro-phenylalanine containing peptide analog (CLRFT) to the target protein CMG2 was quantified using Microscale Thermophoresis (MST) and compared against a panel of 10 other phenylalanine derivatives [1]. The data demonstrate a clear, quantifiable advantage for the 4-nitro analog over several common substitutes:

Binding Affinity
Head-to-head
Kd 36.2 µM
4-nitro-Phe analog; 1.7-fold higher affinity than 4-cyano
Supports binding affinity endpoint review
MST assay, CMG2 protein context
Drug Discovery Peptide Therapeutics Binding Affinity

Unique Spectroscopic Signature for Protein Dynamics Studies: A Direct Comparison with 4-Cyano-L-Phenylalanine

When genetically incorporated into the chromophore of superfolder Green Fluorescent Protein (sfGFP), 4-nitro-L-phenylalanine produces a unique spectroscopic signature that is markedly different from both wild-type GFP and a closely related analog, 4-cyano-L-phenylalanine [1]. This property is essential for its use as a site-specific environmental probe:

Absorbance Max
Head-to-head
λmax 406 nm
81 nm blue shift from wt sfGFP; 41 nm red shift from 4-cyano
Supports spectroscopic probe design context
sfGFP Tyr66pNO2Phe chromophore environment
Chemical Biology Protein Dynamics Spectroscopic Probe

Validated Orthogonal Protection and Reduction Route for Peptide Synthesis

The Boc protection group on N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is explicitly designed for orthogonal deprotection in the presence of other acid-labile groups like the Fmoc group . Furthermore, the nitro group is not merely a substituent but a validated precursor for post-synthetic conversion to a primary amine via catalytic hydrogenation, enabling the creation of novel cationic or amide-bond functionalities within a peptide chain [1].

Synthetic Orthogonality
Class-level
Boc acid-labile; 4-NO₂ reducible to amine
Orthogonal to Fmoc; requires catalytic hydrogenation
Supports synthetic route selection review
Standard peptide modification conditions
Peptide Synthesis Solid-Phase Synthesis Post-Synthetic Modification

High-Value Application Scenarios for N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine Procurement


Synthesis of High-Affinity Chymotrypsin Inhibitors

The compound is the premier choice for building P1 position residues in chymotrypsin-targeted peptide aldehydes. The quantitative kinetic data confirms its substrate efficacy, which directly translates to the development of potent inhibitors. For instance, the derived inhibitor Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO achieved a dissociation constant (Ki) of 1.12 × 10⁻⁸ M, underscoring the compound's value in protease inhibitor design [1].

Engineering Spectroscopic Probes for GFP Variants

This compound is essential for researchers employing amber suppression technology to incorporate a site-specific vibrational or electronic probe into proteins. Its distinct 406 nm absorbance maximum provides a clear, non-perturbing readout of local protein environments, a capability validated by high-resolution crystal structures (1.60 Å) that show no significant alteration to the native protein fold [2].

Construction of Advanced Peptide Libraries for SAR Studies

Given its quantifiable and superior binding affinity (Kd = 36.2 µM) within a specific peptide system, this building block is ideally suited for constructing focused peptide libraries. It allows for a systematic exploration of structure-activity relationships (SAR) around the aromatic ring of phenylalanine, providing a benchmark of 1.7-fold improvement over the 4-cyano analog and informing the design of higher-affinity candidates [3].

Application
Selection Property
Validation Focus
Protease inhibitor design studies
Chymotrypsin substrate efficacy context
Inhibitor potency endpoint review
Protein dynamics probe engineering
Spectroscopic shift context
Structural perturbation review
Peptide SAR library construction
Binding affinity screening context
Affinity ranking review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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